molecular formula C10H14N2O2S B1281079 Ethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate CAS No. 76263-11-1

Ethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate

Cat. No. B1281079
CAS RN: 76263-11-1
M. Wt: 226.3 g/mol
InChI Key: NNEBHSVVRNIDMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate is a chemical compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are of interest due to their diverse biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of related benzothiazole derivatives has been reported in various studies. For instance, ethyl 5-amino-2-methyl-6,7,8,9-tetrahydrobenzo[b][1,8]naphthyridine-3-carboxylate was synthesized and found to be a potent acetylcholinesterase inhibitor, suggesting its potential for Alzheimer's disease treatment . Another study reported the synthesis of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate, which was characterized using various spectroscopic methods . These studies demonstrate the synthetic routes and methodologies that could be relevant for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using X-ray diffraction, revealing the presence of hydrogen-bonded dimers and quartets in the crystal structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate . Such structural analyses are crucial for understanding the molecular interactions and stability of these compounds.

Chemical Reactions Analysis

Benzothiazole derivatives undergo various chemical reactions to yield novel heterocyclic compounds. For example, ethyl 2-(benzo[d]thazol-2-yl)acetate was reacted with different arylidinemalononitrile derivatives to produce a range of compounds, including pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives . Another study described the conversion of ethyl-4,5,6,7-tetrahydro-2-isothiocyanato-1-benzothiophene-3-carboxylate into various benzothieno[2,3-d]pyrimidine derivatives with potential hypnotic activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. The vibrational spectra and geometric parameters of these compounds have been studied using both experimental and theoretical methods, providing insights into their stability and reactivity . Additionally, the anti-allergy activity of some benzothiazole derivatives has been evaluated, indicating potential pharmacological applications .

Scientific Research Applications

Antimicrobial and Anti-inflammatory Potential

Ethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate has shown promise in the field of medicinal chemistry. It has been used as a precursor in synthesizing compounds with potential antibacterial, antifungal, and anti-inflammatory activities. For instance, its derivatives have been tested for antimicrobial and non-steroidal anti-inflammatory properties, exhibiting promising biological activity in some cases (Narayana et al., 2006).

Application in Cancer Research

This compound also plays a role in cancer research. It has been used in the synthesis of new agents for breast cancer treatment. Specifically, certain derivatives have shown significant antiproliferative potential in vitro against cancer cell lines, such as MCF-7 and HepG-2. Notably, some compounds induced apoptosis in MCF-7 cells and reduced solid tumor mass in in vivo studies (Gad et al., 2020).

Potential in Developing Hypnotic Agents

Additionally, this compound has been used to synthesize novel heterocyclic compounds with potential hypnotic activity. Preliminary pharmacological screening revealed that some of these new compounds exhibited this desired effect (Ghorab et al., 1995).

Role in Structural Chemistry

In the field of structural chemistry, this compound has been involved in the synthesis of various heterocyclic derivatives, highlighting its versatility in chemical transformations. These derivatives have been characterized and studied for their optical and structural properties, contributing to the understanding of molecular interactions and arrangements (Lynch & Mcclenaghan, 2004).

Mechanism of Action

Target of Action

It has been shown to have significant antiproliferative potential against mcf-7 and hepg-2 cancer cell lines , suggesting that it may target proteins or pathways involved in cell proliferation and survival.

Mode of Action

It has been shown to induce apoptosis in mcf-7 cells , indicating that it may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Result of Action

The compound has demonstrated significant antiproliferative activity against MCF-7 and HepG-2 cancer cell lines . It has been shown to induce apoptosis in MCF-7 cells , leading to a significant reduction in cell viability. In vivo studies have also revealed a significant decrease in solid tumor mass upon treatment with this compound .

Safety and Hazards

Please refer to the MSDS for detailed safety information.

Biochemical Analysis

Biochemical Properties

Ethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them. For instance, it may bind to the active sites of certain enzymes, altering their activity and affecting the overall metabolic flux. Additionally, this compound can interact with proteins, influencing their structure and function, which can have downstream effects on various biochemical pathways .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration used. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate signaling pathways by interacting with key signaling molecules, leading to changes in gene expression profiles. These changes can affect cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, this compound can impact cellular metabolism by altering the activity of metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. This binding can result in conformational changes in the target molecules, affecting their function. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions. Long-term exposure to this compound can lead to cumulative effects on cellular processes, which may differ from short-term effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain concentration is required to elicit a significant biological response. Toxicity studies have shown that high doses of this compound can cause adverse effects such as organ damage or metabolic disturbances .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels. For example, this compound may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations. These interactions can have downstream effects on overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, this compound can accumulate in specific cellular compartments, depending on its chemical properties and interactions with cellular components. The localization and accumulation of this compound can influence its biological activity and effects .

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its effects. The subcellular localization of this compound can influence its role in cellular processes and its overall biological activity .

properties

IUPAC Name

ethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-2-14-9(13)6-4-3-5-7-8(6)12-10(11)15-7/h6H,2-5H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNEBHSVVRNIDMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC2=C1N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30997595
Record name Ethyl 2-imino-2,3,4,5,6,7-hexahydro-1,3-benzothiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30997595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

76263-11-1
Record name Ethyl 2-imino-2,3,4,5,6,7-hexahydro-1,3-benzothiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30997595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.